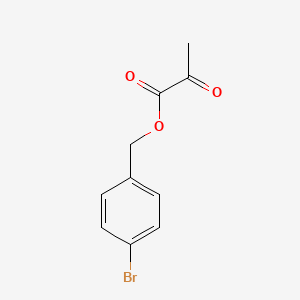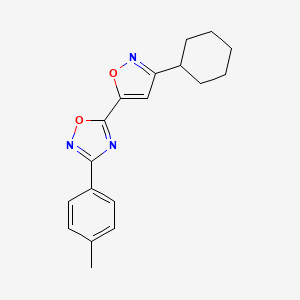![molecular formula C15H13N B14189155 4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-47-5](/img/structure/B14189155.png)
4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with methyl groups at the 4 and 5 positions and a carbonitrile group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a nitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
化学反应分析
Types of Reactions
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4,5-Dimethyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4,5-Dimethyl[1,1’-biphenyl]-2-amine.
Substitution: Various halogenated biphenyl derivatives.
科学研究应用
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The biphenyl core provides a rigid, planar structure that can fit into binding sites of target proteins, influencing their function.
相似化合物的比较
Similar Compounds
4,4’-Dimethylbiphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Dinitrobiphenyl: Contains nitro groups instead of methyl and carbonitrile groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methyl and carbonitrile groups.
Uniqueness
4,5-Dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both methyl and carbonitrile groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
917839-47-5 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-phenylbenzonitrile |
InChI |
InChI=1S/C15H13N/c1-11-8-14(10-16)15(9-12(11)2)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChI 键 |
RRDDICDCWOBHNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14189092.png)

![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)

acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


